molecular formula C19H17N3O4 B6545893 N-(2-hydroxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946333-59-1

N-(2-hydroxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6545893
CAS No.: 946333-59-1
M. Wt: 351.4 g/mol
InChI Key: UNBMRQPVQBJERL-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative featuring a dihydropyridazine core substituted with methoxy and 4-methylphenyl groups at positions 4 and 1, respectively, and a 2-hydroxyphenyl carboxamide at position 2.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-7-9-13(10-8-12)22-17(24)11-16(26-2)18(21-22)19(25)20-14-5-3-4-6-15(14)23/h3-11,23H,1-2H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBMRQPVQBJERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action:

F2213-0451 primarily targets a key functional protein in bacterial cell division called FtsZ. FtsZ plays a crucial role in the formation of the bacterial septum during cell division. By inhibiting FtsZ, F2213-0451 disrupts the normal cell division process, preventing bacterial growth and proliferation.

Mode of Action:

The compound interacts with FtsZ by binding to its active site. This binding prevents FtsZ from polymerizing into the Z-ring, which is essential for septum formation. As a result, bacterial cells cannot divide properly, leading to their eventual demise. F2213-0451 acts as a competitive inhibitor, effectively blocking FtsZ function.

Biochemical Pathways:

The affected pathways primarily involve cell division and cell wall synthesis. When FtsZ is inhibited, the bacterial cell cannot complete cytokinesis, resulting in incomplete septum formation. Consequently, the cell wall integrity is compromised, leading to cell lysis and death. Additionally, disruption of FtsZ function affects downstream processes related to cell envelope maintenance and stability.

Result of Action:

At the molecular level, F2213-0451 disrupts FtsZ polymerization, preventing proper septum formation. This leads to bacterial cell elongation, abnormal morphology, and eventual cell death. Cellular effects include impaired growth, loss of viability, and reduced bacterial load.

Action Environment:

Environmental factors play a crucial role in F2213-0451’s efficacy and stability:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure shares a pyridazinone backbone with several derivatives reported in the literature. Key structural variations include substituents on the phenyl rings and the carboxamide moiety, which influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Pyridazinone Derivatives
Compound Name / ID R1 (Position 1) R2 (Position 3 Carboxamide) Molecular Weight Key Features
Target Compound 4-methylphenyl 2-hydroxyphenyl Not reported Ortho-hydroxy group, moderate polarity
BG14384 4-methylphenyl 4-bromophenyl 414.25 g/mol Bromine substituent (electron-withdrawing, lipophilic)
BF37386 4-methylphenyl 4-(dimethylamino)phenyl 378.42 g/mol Dimethylamino group (electron-donating, basic)
N-(4-methoxyphenyl)-1-methyl-... Methyl 4-methoxyphenyl 259.26 g/mol Methoxy group (polar, H-bond acceptor)
Compound 19 4-methoxybenzyl 4-fluoro-3-(trans-3-methoxycyclobutylcarbamoyl)phenyl 554.22 g/mol Fluorine and methoxycyclobutyl (enhanced proteasome inhibition)
Key Observations:

The 4-methylphenyl group at position 1 contributes to lipophilicity, similar to BG14384 and BF37386 .

Electronic and Steric Modifications: Electron-withdrawing groups (e.g., bromine in BG14384 ) may reduce electron density on the pyridazinone ring, affecting binding to targets like proteasomes. The dimethylamino group in BF37386 introduces basicity, which could alter pharmacokinetic profiles compared to the hydroxyl group in the target compound.

Biological Activity: Analogs such as Compound 19 (C28H30F2N5O5, 554.22 g/mol) exhibit potent Trypanosoma cruzi proteasome inhibition, attributed to fluorine and methoxycyclobutylcarbamoyl groups . The target compound’s hydroxyl group may offer different binding interactions but lacks direct activity data.

Physicochemical and Spectroscopic Properties

  • HRMS Data : Compound 25 (C28H30F2N5O5) showed an HRMS (ES+) peak at m/z 554.2225, confirming molecular identity . The target compound would require similar validation.
  • Solubility : Hydroxyl groups (target compound) vs. methoxy (Compound 19 ) may increase solubility in polar solvents.

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